N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE
Description
N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2-({5-Methyl-[1,2,4]Triazolo[4,3-a]Quinolin-1-Yl}Sulfanyl)Acetamide is a synthetic small molecule characterized by a triazoloquinoline core linked to a sulfanyl acetamide group.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4OS/c1-11-8-17-26-27-19(28(17)16-5-3-2-4-13(11)16)30-10-18(29)25-12-6-7-15(21)14(9-12)20(22,23)24/h2-9H,10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUZLGNJCQSGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable nucleophile to introduce the triazoloquinoline moiety . The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and may involve catalysts or reagents like triethylamine or lithium perchlorate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), bases (e.g., triethylamine, sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Phenyl Ring Modifications
Impact :
Triazole Core Variations
Impact :
Heterocyclic System Differences
Impact :
- Quinoline vs. Thiazolo-Triazol: Quinoline’s aromaticity favors DNA intercalation, while thiazolo-triazol may target enzymatic active sites .
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Methodological Considerations
- Similarity Metrics: Tanimoto and Dice coefficients () are used to quantify structural overlap, but minor substituent changes (e.g., Cl vs. CF₃) can drastically alter bioactivity despite high similarity scores .
- Virtual Screening: Structural analogs are prioritized based on triazole/quinoline scaffolds, but activity cliffs (e.g., small changes causing large efficacy drops) necessitate experimental validation .
Biological Activity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14ClF3N4OS
- Molecular Weight : 396.82 g/mol
The structural complexity of this compound arises from the incorporation of a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity.
Research indicates that compounds with similar structures often exhibit activity against various biological targets:
- mTOR Inhibition : Compounds with triazole and quinoline moieties have been studied for their ability to inhibit the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. Inhibiting mTOR can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .
- Antitumor Activity : The compound has shown promise in preclinical studies for its antitumor properties, particularly against various cancer cell lines. The presence of the triazole ring is crucial for enhancing cytotoxicity by promoting apoptosis and inhibiting cell cycle progression .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the table below:
| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| mTOR Inhibition | MEFs | Not specified | |
| Antitumor Activity | A549 (lung adenocarcinoma) | 0.39 - 49.85 | |
| Cytotoxicity | MCF-7 (breast cancer) | 2.74 - 3.16 |
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on A549 cells, the compound demonstrated significant growth inhibition with an IC50 value ranging from 0.39 µM to 49.85 µM depending on the specific derivative tested . This suggests that modifications to the compound's structure can lead to enhanced potency.
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of both the trifluoromethyl group and the triazole moiety is essential for maintaining high levels of biological activity. Substitutions at specific positions on the phenyl ring were found to significantly alter potency against various cancer cell lines .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases . The involvement of mTOR signaling pathways highlights its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
